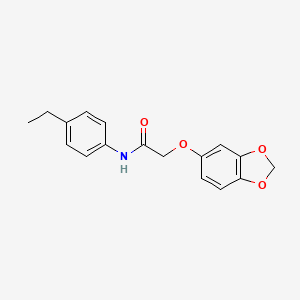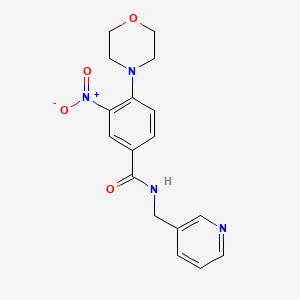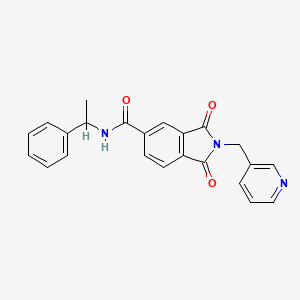![molecular formula C14H17Cl2NO2 B4409436 1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4409436.png)
1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride
描述
1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride, commonly known as "carvedilol," is a beta-blocker medication used to treat conditions such as hypertension, congestive heart failure, and angina. It was first approved by the FDA in 1995 and has since become a widely prescribed medication. However, carvedilol's applications extend beyond its use as a medication.
科学研究应用
Carvedilol's primary application is as a medication for the treatment of cardiovascular conditions. However, it has also been studied for its potential use in other areas of medicine. For example, carvedilol has been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, carvedilol has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.
作用机制
Carvedilol works by blocking the beta-adrenergic receptors in the body, which reduces the effects of the hormone adrenaline. This leads to a decrease in heart rate and blood pressure, making it an effective treatment for hypertension and other cardiovascular conditions.
Biochemical and Physiological Effects
Carvedilol has several biochemical and physiological effects on the body. In addition to its effects on heart rate and blood pressure, carvedilol has been found to have antioxidant properties, as mentioned earlier. It has also been shown to improve endothelial function, which can help prevent the development of atherosclerosis.
实验室实验的优点和局限性
Carvedilol's use in lab experiments has several advantages. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, because it is a well-studied medication, its effects on the body are well-understood, which can make it easier to design experiments.
However, there are also limitations to carvedilol's use in lab experiments. Because it is a medication, it can be difficult to isolate its effects from other factors that may be present in a study. Additionally, because carvedilol is primarily used to treat cardiovascular conditions, it may not be suitable for all types of experiments.
未来方向
There are several potential future directions for carvedilol research. One area of interest is its potential use in the treatment of neurodegenerative diseases, as mentioned earlier. Additionally, carvedilol's effects on cancer cells are still being studied, and it may have potential as a cancer treatment. Finally, carvedilol's antioxidant properties may make it useful in the treatment of other conditions related to oxidative stress, such as diabetes and obesity.
Conclusion
In conclusion, 1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride, or carvedilol, is a beta-blocker medication with a wide range of potential applications. Its synthesis method is well-understood, and its mechanism of action and physiological effects have been extensively studied. While its use in lab experiments has limitations, its potential for use in the treatment of neurodegenerative diseases, cancer, and other conditions related to oxidative stress make it a promising area for future research.
属性
IUPAC Name |
1-[[5-(3-chlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2.ClH/c1-10(17)8-16-9-13-5-6-14(18-13)11-3-2-4-12(15)7-11;/h2-7,10,16-17H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKSYXKNPXPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(O1)C2=CC(=CC=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{3-[2-(allyloxy)phenoxy]propyl}dimethylamine hydrochloride](/img/structure/B4409385.png)

![4-methoxy-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4409407.png)
![2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4409414.png)
![1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409415.png)
![1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4409421.png)


![2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4409455.png)

![4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4409460.png)
![4-(4-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-2-butanone hydrochloride](/img/structure/B4409465.png)